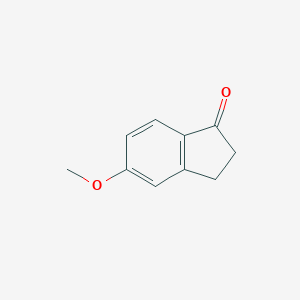

5-Methoxyindan-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPRWBRNMPANKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199118 | |

| Record name | 5-Methoxyindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-70-6 | |

| Record name | 5-Methoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5111-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5111-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxyindan-1-one CAS number 5111-70-6

CAS Number: 5111-70-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxyindan-1-one, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document collates available data on its chemical and physical properties, spectral characteristics, a representative synthetic protocol, and a discussion of the biological activities of the broader class of substituted indanones.

Chemical and Physical Properties

This compound is a solid crystalline powder, with its appearance described as ranging from white to light yellow or brown. It is soluble in methanol.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-2,3-dihydro-1H-inden-1-one | [1] |

| Synonyms | 5-Methoxyindanone, 2,3-Dihydro-5-methoxy-1H-inden-1-one | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| CAS Number | 5111-70-6 | [1] |

| InChI | InChI=1S/C10H10O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6H,2,5H2,1H3 | [1] |

| InChIKey | QOPRWBRNMPANKN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)CC2 | [1] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Physical State | Powder Solid | [2] |

| Appearance | Brown | [2] |

| Melting Point | 107 - 111 °C | [2] |

| Boiling Point | 150 °C / 2 mmHg | [2] |

| Odor | Odorless | [2] |

| Solubility | Soluble in Methanol | [2] |

Spectral Data

A summary of the available spectral data for this compound is presented below. This data is crucial for the identification and characterization of the compound.

Table 3: Spectral Data Summary

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectra available. | [3] |

| ¹³C NMR | Spectra available. | [3] |

| Mass Spectrometry (MS) | Spectra available. | [3] |

| Infrared (IR) Spectroscopy | Spectra available. | [3] |

| UV-Vis Spectroscopy | Spectra available. | [3] |

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the intramolecular Friedel-Crafts cyclization of 3-(4-methoxyphenyl)propanoic acid. This reaction is typically promoted by a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[4][5][6]

Representative Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods for intramolecular Friedel-Crafts cyclization of related compounds.[5][6]

Reaction:

References

- 1. This compound | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ccsenet.org [ccsenet.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Methoxyindan-1-one

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic pathway for 5-Methoxyindan-1-one, a compound of interest for researchers and professionals in drug development and organic chemistry.

Core Molecular Data

This compound is a substituted indanone with the molecular formula C₁₀H₁₀O₂.[1][2][3] Its chemical structure consists of a bicyclic aromatic ketone with a methoxy group substituent.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3] |

| Molecular Weight | 162.18 g/mol (computed), 162.19 g/mol (experimental) | [1][2][3][4] |

| IUPAC Name | 5-methoxy-2,3-dihydroinden-1-one | [1] |

| CAS Number | 5111-70-6 | [1][2][3] |

| Physical Form | Powder, Crystalline Powder | [2][4] |

| Melting Point | 107-109 °C, 110 °C | [2][3][4] |

| Appearance | White to light yellow or light green-brownish crystal powder | [3][4] |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below. This visualization is crucial for understanding its chemical reactivity and potential biological interactions.

Experimental Protocols: Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are found within subscription-based scientific literature, a common and effective method for the preparation of indanones is through an intramolecular Friedel-Crafts acylation of a corresponding phenylpropanoic acid. The following represents a plausible and widely utilized protocol for this transformation.

Synthesis of this compound from 3-(4-methoxyphenyl)propanoic acid

This synthetic route involves the cyclization of 3-(4-methoxyphenyl)propanoic acid using a strong acid catalyst.

Materials:

-

3-(4-methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-(4-methoxyphenyl)propanoic acid in dichloromethane.

-

Acid Addition: Cool the solution in an ice bath. Slowly and carefully add polyphosphoric acid or Eaton's reagent to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing ice water.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

The logical flow of the synthesis of this compound via intramolecular Friedel-Crafts acylation is illustrated in the following diagram.

Spectroscopic Data

A variety of spectroscopic techniques are used to confirm the structure and purity of this compound. Available spectral data include Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), mass spectrometry (MS), ultraviolet (UV) spectroscopy, and Raman spectroscopy.[1][5] These data are critical for the unambiguous identification of the compound.

References

Spectroscopic Data of 5-Methoxyindan-1-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxyindan-1-one (CAS No: 5111-70-6), a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information (NMR, IR, MS) to aid in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

This compound is a bicyclic aromatic ketone with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[1] It typically appears as a white to light yellow crystalline powder.[2] Its structure consists of an indanone core with a methoxy group substituted at the 5-position of the aromatic ring.

IUPAC Name: 5-methoxy-2,3-dihydro-1H-inden-1-one[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the methylene protons of the five-membered ring, and the methoxy group protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.66 | d | 8.4 | H-7 |

| 6.90 | dd | 8.4, 2.4 | H-6 |

| 6.84 | d | 2.4 | H-4 |

| 3.86 | s | - | -OCH₃ |

| 3.09 | t | 5.9 | H-3 |

| 2.71 | t | 5.9 | H-2 |

¹³C NMR Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.

| Chemical Shift (δ) ppm | Assignment |

| 205.5 | C-1 (C=O) |

| 165.2 | C-5 |

| 158.5 | C-7a |

| 126.8 | C-7 |

| 125.0 | C-3a |

| 115.4 | C-6 |

| 109.3 | C-4 |

| 55.7 | -OCH₃ |

| 36.5 | C-2 |

| 25.9 | C-3 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and the C-O bond of the methoxy group.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 1695 | Strong | C=O (Aryl Ketone) Stretch |

| 1605, 1490 | Medium-Strong | C=C (Aromatic Ring) Stretch |

| 1260 | Strong | C-O (Aryl Ether) Stretch |

| 3000-2850 | Medium | C-H (Aliphatic) Stretch |

| 3100-3000 | Weak | C-H (Aromatic) Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 162 | 100 | [M]⁺ (Molecular Ion) |

| 161 | 95 | [M-H]⁺ |

| 134 | 50 | [M-CO]⁺ |

| 133 | 45 | [M-CHO]⁺ |

| 105 | 30 | [M-CO-CHO]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

A sample of this compound (10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a sufficient number of scans.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using the KBr pellet method. A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (1 µL) of the solution is injected into the GC, which is equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ensure good separation. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-400.

Data Interpretation and Structural Elucidation

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.

References

5-Methoxyindan-1-one: A Synthetic Precursor with Limited Characterized Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindan-1-one is a well-documented chemical intermediate, primarily utilized as a versatile building block in the synthesis of a variety of more complex organic molecules. Despite its prevalence in synthetic chemistry, a comprehensive review of publicly available scientific literature and bioassay data reveals a significant lack of information regarding its intrinsic biological activity. This technical guide summarizes the current state of knowledge, highlighting its role as a precursor to biologically active compounds and outlining general experimental approaches relevant to the indanone scaffold.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |

| Molecular Weight | 162.18 g/mol | PubChem[1] |

| CAS Number | 5111-70-6 | PubChem[1] |

| Appearance | White to pale cream/yellow crystalline powder | Thermo Fisher Scientific[2] |

| Melting Point | 107-111 °C | Sigma-Aldrich, Thermo Fisher Scientific[2][3] |

| Solubility | Soluble in acetone | N/A |

Role in the Synthesis of Bioactive Molecules

While direct biological data on this compound is scarce, its indanone core is a key pharmacophore in numerous compounds with significant biological activities. Its derivatives have been investigated for a range of therapeutic applications.

For instance, the indanone scaffold is a component of compounds designed as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[4] Furthermore, derivatives of this compound have been explored in cancer research, with some showing the ability to induce apoptosis and modulate the cell cycle in cancer cell lines.[5] The core structure has also been incorporated into molecules targeting neurodegenerative diseases.[5]

Biological Activity Data: A Notable Absence

Extensive searches of prominent chemical and biological databases, including PubChem, have yielded no specific quantitative data (e.g., IC₅₀, Kᵢ, EC₅₀) from biological assays for this compound itself. The compound is commercially available and is included in various chemical screening libraries, but the results of any high-throughput screening campaigns in which it may have been tested are not publicly deposited.

This lack of data prevents the creation of a detailed profile of its biological effects, including any potential enzymatic inhibition or receptor binding.

General Experimental Protocols for Indanone Derivatives

For researchers synthesizing derivatives of this compound with the intent of biological evaluation, several standard assays are relevant depending on the therapeutic target. The following provides a generalized overview of common experimental methodologies.

Enzyme Inhibition Assays

Should a derivative be designed as an enzyme inhibitor (e.g., for kinases, proteases, or cyclooxygenases), a typical workflow to determine its inhibitory potential would be as follows.

Caption: A generalized workflow for determining the IC₅₀ of an enzyme inhibitor.

Methodology:

-

Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and a series of dilutions of the test compound (the this compound derivative).

-

Reaction Initiation: In a multi-well plate, combine the enzyme and the test compound at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate.

-

Signal Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Receptor Binding Assays

If a derivative is intended to interact with a specific receptor, a competitive radioligand binding assay is a common method to determine its binding affinity (Kᵢ).

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Component Preparation: Prepare cell membranes expressing the target receptor, a radiolabeled ligand with known affinity for the receptor, and various concentrations of the unlabeled test compound.

-

Incubation: Combine the membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in an assay buffer.

-

Separation: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

This compound is a crucial starting material in medicinal chemistry for the development of novel therapeutic agents. However, the compound itself has not been the subject of extensive biological characterization, and as such, there is a significant gap in the understanding of its own pharmacological profile. Researchers working with this molecule should be aware that while its derivatives have shown promise in various disease areas, the biological activity of the parent compound remains largely unexplored. Future research, potentially through high-throughput screening and subsequent publication of the results, would be necessary to elucidate any intrinsic biological effects of this compound.

References

- 1. This compound | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-1-indanone, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 5-甲氧基-1-茚酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CA2151235A1 - 5-methanesulfonamido-1-indanones as an inhibitor of cyclooxygenase-2 - Google Patents [patents.google.com]

- 5. Buy 5-Methoxy-1-indanone | 5111-70-6 [smolecule.com]

The Discovery and Strategic Importance of 5-Methoxyindan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindan-1-one, a substituted indanone derivative, has emerged as a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. While not a therapeutic agent in itself, its structural motif is a key building block in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Furthermore, it delves into the biological relevance of the indanone scaffold, with a particular focus on its role in the development of treatments for neurodegenerative diseases, exemplified by the synthesis of Donepezil. Detailed experimental protocols and key signaling pathways are presented to equip researchers and drug development professionals with a thorough understanding of this versatile synthetic intermediate.

Discovery and History

The first documented synthesis of this compound is attributed to a 1970 publication in The Journal of Organic Chemistry.[1] The primary synthetic route established then, and still widely used, involves the intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propionic acid. This reaction is typically facilitated by a strong acid catalyst, such as polyphosphoric acid, which promotes the formation of the indanone ring system.[2]

Historically, the significance of this compound has been intrinsically linked to the broader exploration of indanone derivatives as pharmacologically active agents. The indanone core is present in various natural products and has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[3][4] The development of the anti-Alzheimer's drug Donepezil, which utilizes the closely related 5,6-dimethoxyindan-1-one as a key precursor, solidified the importance of methoxy-substituted indanones in modern drug discovery.[5][6]

Physicochemical and Spectroscopic Data

This compound is a crystalline solid at room temperature. A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-methoxy-2,3-dihydroinden-1-one | [7] |

| CAS Number | 5111-70-6 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [7] |

| Molecular Weight | 162.19 g/mol | [7] |

| Melting Point | 107-111 °C | [1] |

| Boiling Point | 150 °C at 2 mmHg | [2] |

| Appearance | Light green-brownish crystalline powder | [2] |

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃, 600 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27 | t, J = 7.5 Hz | 1H | Aromatic H |

| 6.88 | m | 2H | Aromatic H |

| 3.79 | s | 3H | -OCH₃ |

| 2.99 | t, J = 7 Hz | 2H | -CH₂- |

| 2.73 | t, J = 7 Hz | 2H | -CH₂- |

Data sourced from[8]

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃, 150 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 179.2 | C=O |

| 159.9 | Aromatic C-O |

| 142.0 | Aromatic C |

| 129.6 | Aromatic C-H |

| 120.7 | Aromatic C-H |

| 114.2 | Aromatic C-H |

| 111.6 | Aromatic C-H |

| 54.9 | -OCH₃ |

| 35.5 | -CH₂- |

| 30.6 | -CH₂- |

Data sourced from[8]

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 162 | Molecular ion [M]⁺ |

| 134 | [M - CO]⁺ |

| 119 | [M - CO - CH₃]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

Synthesis of 3-(3-Methoxyphenyl)propionic Acid

The precursor for the synthesis of this compound is 3-(3-methoxyphenyl)propionic acid. It is commonly prepared by the reduction of 3-methoxycinnamic acid.

Materials:

-

3-Methoxycinnamic acid

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (balloon)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

Procedure:

-

Dissolve 3-methoxycinnamic acid in methanol in a round-bottom flask.

-

Add 10% Pd/C catalyst to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours at room temperature.

-

Monitor the reaction completion by thin-layer chromatography.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrates and remove the solvents under reduced pressure to yield 3-(3-methoxyphenyl)propionic acid.[8]

Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

Materials:

-

3-(3-Methoxyphenyl)propionic acid

-

Polyphosphoric acid (PPA)

Procedure:

-

Heat polyphosphoric acid in a reaction vessel with stirring.

-

Slowly add 3-(3-methoxyphenyl)propionic acid to the hot PPA.

-

Continue heating and stirring the reaction mixture for a specified time (typically 1-2 hours).

-

Allow the mixture to cool to room temperature and then pour it into a beaker containing ice water.

-

The product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Biological Relevance and Drug Development Applications

The indanone scaffold is a cornerstone in the development of therapies for neurodegenerative disorders, particularly Alzheimer's disease. While direct biological activity data for this compound is limited, the extensive research on its derivatives provides a clear indication of its potential in drug discovery.

Acetylcholinesterase Inhibition

A primary therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in acetylcholine is a hallmark of the disease. Numerous indanone derivatives have been synthesized and evaluated as AChE inhibitors.[5][9][10][11]

Structure-activity relationship (SAR) studies have revealed that the indanone ring serves as a crucial anchor for binding to the active site of AChE. The methoxy group, as seen in this compound and its analogs, can influence the binding affinity and selectivity for AChE over butyrylcholinesterase (BuChE).[12] For instance, the highly potent and selective AChE inhibitor Donepezil is synthesized from 5,6-dimethoxyindan-1-one.[5]

Modulation of Neuroinflammatory Signaling Pathways

Neuroinflammation is increasingly recognized as a key contributor to the pathogenesis of Alzheimer's disease. Donepezil, derived from a methoxy-substituted indanone, has been shown to exert anti-neuroinflammatory effects through the modulation of several signaling pathways.[13][14] These include:

-

MAPK/NLRP3 Inflammasome/STAT3 Signaling: Donepezil can suppress the activation of the NLRP3 inflammasome and downstream signaling cascades involving MAP kinases and STAT3, leading to a reduction in the production of pro-inflammatory cytokines.[13]

-

mTOR Signaling: The mTOR pathway, which is involved in cell growth and proliferation, has also been implicated in neuroinflammation. Donepezil has been shown to modulate mTOR signaling, suggesting another mechanism for its neuroprotective effects.[14]

The ability of the indanone scaffold to serve as a template for molecules that can modulate these pathways highlights the potential of this compound as a starting point for the design of novel multi-target anti-neuroinflammatory agents.

Potential Cytotoxic Activity

Some studies have investigated the cytotoxic potential of indanone derivatives against various cancer cell lines. While specific data for this compound is not extensively available, related compounds have shown activity.[15] Standard in vitro cytotoxicity assays, such as the MTT or LDH release assays, can be employed to evaluate the potential anti-proliferative effects of this compound and its derivatives.[16][17][18][19][20]

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis and the established importance of the indanone scaffold in drug discovery, particularly for neurodegenerative diseases, make it a compound of considerable interest. The insights into the structure-activity relationships of indanone derivatives as acetylcholinesterase inhibitors and modulators of neuroinflammatory pathways provide a strong rationale for the continued exploration of this compound as a starting material for the development of novel therapeutic agents. This technical guide serves as a foundational resource for researchers aiming to leverage the chemical and biological potential of this important molecule.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Page loading... [guidechem.com]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chinjmap.com [chinjmap.com]

- 7. This compound | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]

- 9. scienceopen.com [scienceopen.com]

- 10. Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 13. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dietary and donepezil modulation of mTOR signaling and neuroinflammation in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

- 20. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-Methoxyindan-1-one as a Scaffold for Neuroprotective Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically successful drugs. Notably, Donepezil, a leading therapeutic for Alzheimer's disease, features a dimethoxyindanone moiety. This highlights the potential of indanone derivatives as potent neuroprotective agents.[1] 5-Methoxyindan-1-one, a close structural analog, presents a promising and versatile starting point for the development of novel therapeutics targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its derivatives have been explored for their ability to modulate key pathological pathways, including cholinergic dysfunction, amyloid-beta (Aβ) aggregation, and oxidative stress.[2][3]

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into neuroprotective agents derived from the this compound scaffold. Detailed protocols for key experiments are provided to facilitate further research and development in this area.

Synthesis of Neuroprotective Agents from this compound

The synthesis of neuroprotective agents from this compound typically involves modifications at the C2 position of the indanone ring. A common strategy is the Claisen-Schmidt condensation reaction with an appropriate aldehyde to introduce a benzylidene moiety, which can be further functionalized.

A general synthetic scheme, adapted from methodologies for related indanone derivatives, is as follows:[2]

-

Step 1: Synthesis of 5-Methoxy-2-(4-acetamidobenzylidene)-2,3-dihydro-1H-inden-1-one. this compound is reacted with 4-acetamidobenzaldehyde in the presence of a base like potassium hydroxide in methanol. The reaction mixture is stirred at room temperature for an extended period (e.g., 48 hours) to yield the corresponding benzylidene derivative.[2]

-

Step 2: Synthesis of 5-Methoxy-2-(4-aminobenzylidene)-2,3-dihydro-1H-inden-1-one. The acetamido group of the product from Step 1 is hydrolyzed using an acid, such as hydrochloric acid, in ethanol under reflux conditions. Neutralization with a base like ammonia yields the amino-functionalized derivative.[2]

-

Step 3: Further Derivatization. The amino group serves as a versatile handle for introducing various functionalities through reactions like acylation. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine in an appropriate solvent (e.g., tetrahydrofuran) yields the corresponding 2-chloro-N-phenylacetamide derivative. This can then be reacted with various amines to generate a library of compounds for structure-activity relationship (SAR) studies.[2]

Key Neuroprotective Mechanisms and Signaling Pathways

Derivatives of the indanone scaffold have been shown to exert their neuroprotective effects through multiple mechanisms of action, making them attractive multi-target drug candidates for complex neurodegenerative diseases.[1][3]

-

Cholinesterase Inhibition: A primary strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. Indanone derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown.[3][4]

-

Inhibition of Amyloid-Beta (Aβ) Aggregation: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in the pathology of Alzheimer's disease. Certain indanone derivatives have demonstrated the ability to inhibit this aggregation process and even disaggregate pre-formed Aβ fibrils.[3]

-

Antioxidant Activity: Oxidative stress is a common feature of neurodegenerative disorders, leading to neuronal damage. The indanone scaffold can be functionalized to incorporate moieties with antioxidant properties, capable of scavenging reactive oxygen species (ROS).[3]

-

Modulation of Monoamine Oxidase (MAO): Indanone derivatives can also modulate the activity of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease.[1]

Below is a diagram illustrating the multi-target approach of indanone-based neuroprotective agents.

Caption: Multi-target mechanisms of indanone-based neuroprotective agents.

Data Presentation: In Vitro Biological Activities

The following table summarizes the in vitro biological activities of representative indanone derivatives, demonstrating their potential as multi-target neuroprotective agents. The data is compiled from studies on closely related analogs of this compound.[2][3][4]

| Compound ID | Scaffold | R-Group Modification | AChE IC₅₀ (nM) | Aβ Aggregation Inhibition (%) | Antioxidant Capacity (Trolox Equivalents) |

| Donepezil | 5,6-Dimethoxyindan-1-one | Piperidine derivative | 5.7[4] | - | - |

| Compound 9 | Indanone | N-benzylpiperidine | 14.8[3] | 85.5[3] | - |

| Compound 14 | Indanone | N-propylpiperidine | 18.6[3] | 83.8[3] | - |

| D28 | This compound based | Substituted benzylidene | - | Significant Inhibition[2] | Significant Activity[2] |

| D37 | This compound based | Substituted benzylidene | - | Significant Inhibition[2] | Significant Activity[2] |

Note: Specific IC₅₀ and inhibition values for D28 and D37 were not provided in the source material but were highlighted as having significant activity.

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method to determine the AChE inhibitory activity of test compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the ATCI solution.

-

Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay

This assay uses Thioflavin T (ThT) fluorescence to monitor the aggregation of Aβ₁₋₄₂ peptides.

Materials:

-

Human Aβ₁₋₄₂ peptide

-

Hexafluoroisopropanol (HFIP)

-

Phosphate buffer (pH 7.4)

-

Thioflavin T (ThT)

-

Test compounds dissolved in a suitable solvent

-

96-well black microplate with a clear bottom

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of Aβ₁₋₄₂ by dissolving it in HFIP, then lyophilize to obtain a peptide film.

-

Resuspend the Aβ₁₋₄₂ film in phosphate buffer to the desired concentration.

-

In a 96-well plate, mix the Aβ₁₋₄₂ solution with the test compound at various concentrations.

-

Incubate the plate at 37°C with continuous shaking for 48 hours.

-

After incubation, add ThT solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 485 nm.

-

Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to a control without the inhibitor.

Protocol 3: In Vivo Neuroprotection Assessment in a Mouse Model of Cognitive Deficit

This protocol describes the evaluation of neuroprotective effects in an animal model of cognitive impairment induced by lipopolysaccharide (LPS).

Materials:

-

Male C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds

-

Vehicle (e.g., saline or a suitable solvent for the test compound)

-

Morris Water Maze (MWM) apparatus

Procedure:

-

Acclimate the mice to the housing conditions for at least one week.

-

Administer the test compound or vehicle to the mice daily for a predetermined period (e.g., 14 days).

-

On a specific day of treatment (e.g., day 8), induce cognitive deficit by intraperitoneal injection of LPS.

-

Following the induction of cognitive impairment, conduct the Morris Water Maze test to assess spatial learning and memory.

-

Acquisition Phase: Train the mice to find a hidden platform in the water maze for several consecutive days. Record the escape latency (time to find the platform) and the path length.

-

Probe Trial: On the final day, remove the platform and allow the mice to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

-

-

Analyze the data to determine if the test compound improved performance in the MWM compared to the LPS-treated control group.

Workflow and Logical Relationships

The development and evaluation of neuroprotective agents based on the this compound scaffold follows a logical progression from chemical synthesis to in vitro and in vivo testing.

Caption: Workflow for the development of this compound based neuroprotective agents.

Conclusion

The this compound scaffold represents a highly promising starting point for the design and synthesis of novel, multi-target neuroprotective agents. By leveraging established synthetic methodologies and a battery of in vitro and in vivo assays, researchers can explore the structure-activity relationships of its derivatives to identify lead compounds with therapeutic potential for neurodegenerative diseases. The protocols and data presented herein provide a solid foundation for initiating and advancing such drug discovery programs.

References

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of 5-Methoxyindan-1-one via Friedel-Crafts Acylation

**Abstract

This document provides a detailed protocol for the synthesis of 5-Methoxyindan-1-one from anisole. The method employs a two-step, one-pot Friedel-Crafts reaction, beginning with the acylation of anisole with 3-chloropropionyl chloride, followed by an intramolecular cyclization to form the indanone ring system. This protocol is designed for laboratory-scale synthesis and includes information on reaction setup, workup, purification, and characterization.

Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used to attach an acyl group to an aromatic ring.[1] This reaction proceeds through an electrophilic aromatic substitution mechanism, where an acyl chloride or anhydride reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

This protocol details the synthesis of this compound, a valuable intermediate in the synthesis of various pharmaceutical compounds. The procedure involves the initial acylation of anisole with 3-chloropropionyl chloride. The methoxy group of anisole is an activating, ortho-para directing group, leading to the formation of the para-substituted intermediate, 3-chloro-4'-methoxypropiophenone.[3] This intermediate then undergoes a subsequent intramolecular Friedel-Crafts alkylation (cyclization) upon heating to yield the final product, this compound.[4]

Reaction Scheme

Step 1: Friedel-Crafts Acylation Anisole + 3-Chloropropionyl chloride → 3-chloro-4'-methoxypropiophenone

Step 2: Intramolecular Cyclization 3-chloro-4'-methoxypropiophenone → this compound

Quantitative Data Summary

The following table summarizes the reagents and conditions for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| Anisole | 1.0 eq. | Starting material |

| 3-Chloropropionyl Chloride | 1.05 eq. | Acylating agent |

| Aluminum Chloride (AlCl₃) | 2.2 eq. | Lewis acid catalyst |

| Solvent | ||

| Dichloromethane (DCM) | ~10 mL / g of anisole | For the initial acylation step |

| Reaction Conditions | ||

| Acylation Temperature | 0-5 °C, then Room Temp. | Initial cooling is critical |

| Acylation Time | 10-15 hours | |

| Cyclization Temperature | 110-130 °C | After removal of DCM |

| Cyclization Time | 4-6 hours | |

| Workup | ||

| Quenching Solution | Ice-cold 1M HCl | |

| Extraction Solvent | Ethyl Acetate or DCM | |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | Powder | |

| Melting Point | 107-109 °C | |

| Expected Yield | 80-90% | Based on similar procedures[4] |

Experimental Protocol

4.1 Materials and Equipment

-

Anisole (C₇H₈O)

-

3-Chloropropionyl chloride (C₃H₄Cl₂O)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ethyl acetate (C₄H₈O₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

-

Ice

-

Round-bottom flask (250 mL or 500 mL)

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization

4.2 Safety Precautions

-

This procedure must be performed in a well-ventilated fume hood.

-

Aluminum chloride is corrosive and reacts violently with water; handle with care and avoid exposure to moisture.

-

3-Chloropropionyl chloride is corrosive and a lachrymator.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

4.3 Procedure

Part A: Friedel-Crafts Acylation

-

Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.

-

Add anhydrous aluminum chloride (2.2 eq.) to the flask.

-

In a separate beaker, prepare a solution of anisole (1.0 eq.) and 3-chloropropionyl chloride (1.05 eq.) in anhydrous dichloromethane.

-

Slowly add the anisole/3-chloropropionyl chloride solution to the stirred suspension of AlCl₃ via the dropping funnel over 30-45 minutes. Maintain the internal temperature between 0 and 5 °C. The reaction is exothermic.[5]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 10-15 hours.[4]

Part B: Intramolecular Cyclization

-

After the acylation is complete, carefully remove the dichloromethane solvent using a rotary evaporator.

-

Equip the flask with a reflux condenser and heat the remaining viscous oil in an oil bath to 110-130 °C.

-

Maintain this temperature and continue stirring for 4-6 hours to facilitate the intramolecular cyclization.[4]

Part C: Workup and Purification

-

Allow the reaction mixture to cool to room temperature.

-

In a separate large beaker or flask, prepare a mixture of crushed ice and 1M hydrochloric acid.

-

Very slowly and carefully, pour the cooled reaction mixture onto the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.[5]

-

Transfer the entire mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield pure this compound as a crystalline powder.[4][6]

4.4 Characterization The identity and purity of the final product can be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: Expected signals for the methoxy group, aromatic protons, and the two methylene groups of the indanone ring.[7][8]

-

¹³C NMR Spectroscopy: Expected signals for all 10 carbon atoms.

-

Melting Point Analysis: Compare the observed melting point with the literature value (107-109 °C).

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. docsity.com [docsity.com]

- 4. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 5-Methoxy-1-indanone(5111-70-6) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

Application Notes and Protocols: 5-Methoxyindan-1-one in the Synthesis of Antimicrobial Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties. While the direct synthesis of antimicrobial compounds from 5-methoxyindan-1-one is not extensively documented in the available scientific literature, research on structurally related analogs, particularly 5,6-dimethoxy-1-indanone, provides valuable insights into the potential of this compound class. These studies demonstrate that the indanone core can be effectively functionalized to generate novel molecules with significant antibacterial and antifungal activity.

This document provides detailed application notes and protocols based on the synthesis and antimicrobial evaluation of derivatives from the closely related 5,6-dimethoxy-1-indanone. This information serves as a practical guide and a starting point for researchers interested in exploring the antimicrobial potential of this compound and its derivatives. The general biological significance of the broader 1-indanone class is also discussed to provide a comprehensive context for future research endeavors.

I. Synthesis of Potential Antimicrobial Agents from 5,6-Dimethoxy-1-indanone

A notable pathway to novel antimicrobial agents involves a multi-step synthesis starting from 5,6-dimethoxy-1-indanone. This process leads to the formation of pyridine-3,5-dicarbonitrile derivatives, which have shown promising antibacterial and antifungal activities.[1][2]

Synthetic Pathway Overview

The synthesis proceeds through the formation of a Schiff's base from 5,6-dimethoxy-1-indanone, followed by cyclization to yield the final pyridine-coupled compounds.[1][3]

Experimental Protocols

1. Synthesis of 2-Cyano-N'-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide (Intermediate Schiff's Base) [1][3]

-

Materials: 5,6-dimethoxy-1-indanone, 2-cyanoacetohydrazide, Ethanol, concentrated Hydrochloric acid.

-

Procedure:

-

To a mixture of 5,6-dimethoxy-1-indanone (0.0026 moles) in 15.0 ml of Ethanol, add 2-cyanoacetohydrazide (0.0026 moles).

-

Heat the suspension to reflux temperature.

-

Add 1-2 drops of concentrated hydrochloric acid to the suspension.

-

Continue refluxing the reaction mixture until the starting material is no longer detectable by Thin Layer Chromatography (TLC) (mobile phase: hexane:ethyl acetate:methanol; 5:5:2).

-

Collect the resulting solid by filtration and recrystallize with ethanol to obtain the pure intermediate.

-

2. General Procedure for the Synthesis of 2-Arylidenemalononitrile [1]

-

Materials: Aromatic aldehydes, malononitrile, Ethanol.

-

Procedure:

-

A mixture of an appropriate aromatic aldehyde (0.03 moles), malononitrile (0.03 moles), and 20 ml of ethanol is stirred at room temperature for 1.5 hours.

-

The precipitate is allowed to stand overnight, collected by suction filtration, washed with cold ethanol, and finally dried.

-

3. General Procedure for the Synthesis of 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives (Final Products) [1]

-

Materials: 2-Cyano-N'-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide, appropriate 2-arylidenemalononitrile, Ethanol, Piperidine.

-

Procedure:

-

A mixture of 2-Cyano-N'-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide (0.01 mol) and the appropriate 2-arylidenemalononitrile (0.01 mol) is prepared in ethanol (25 ml).

-

A catalytic amount of piperidine (2-3 drops) is added to the mixture.

-

The mixture is refluxed for 3-5 hours.

-

The solid product that forms upon cooling is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to yield the final pure compound.

-

II. Antimicrobial Activity of Synthesized Derivatives

The synthesized pyridine-coupled derivatives of 5,6-dimethoxy-1-indanone were screened for their antibacterial and antifungal activities. The results indicated that several of these compounds exhibit promising antimicrobial properties.[1]

Data Presentation

Table 1: Antibacterial Activity of 5,6-dimethoxy-1-indanone Derivatives [1]

| Compound ID | R-group | E. coli (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) | S. aureus (Zone of Inhibition, mm) | S. pyogenes (Zone of Inhibition, mm) |

| 4a | Phenyl | 14 | 13 | 15 | 14 |

| 4b | 4-Methoxyphenyl | 16 | 15 | 18 | 16 |

| 4c | 4-Chlorophenyl | 18 | 17 | 20 | 18 |

| 4d | 3-Bromophenyl | 17 | 16 | 19 | 17 |

| 4e | 3-Methoxyphenyl | 15 | 14 | 17 | 15 |

| 4f | 3-Methoxy-4-hydroxyphenyl | 19 | 18 | 21 | 19 |

| 4g | 3-Fluorophenyl | 16 | 15 | 18 | 16 |

| 4h | 3-Chlorophenyl | 18 | 17 | 20 | 18 |

| 4i | 3-Nitrophenyl | 20 | 19 | 22 | 20 |

| 4j | 3-Ethoxyphenyl | 15 | 14 | 17 | 15 |

| 4k | 2,4-Dichlorophenyl | 21 | 20 | 23 | 21 |

| Ampicillin | - | 23 | 21 | 25 | 23 |

| Chloramphenicol | - | 25 | 23 | 27 | 25 |

Concentration of test compounds: 50 µg/ml in DMF.

Table 2: Antifungal Activity of 5,6-dimethoxy-1-indanone Derivatives [1]

| Compound ID | R-group | C. albicans (Zone of Inhibition, mm) | A. niger (Zone of Inhibition, mm) | A. clavatus (Zone of Inhibition, mm) |

| 4a | Phenyl | 13 | 12 | 11 |

| 4b | 4-Methoxyphenyl | 15 | 14 | 13 |

| 4c | 4-Chlorophenyl | 17 | 16 | 15 |

| 4d | 3-Bromophenyl | 16 | 15 | 14 |

| 4e | 3-Methoxyphenyl | 14 | 13 | 12 |

| 4f | 3-Methoxy-4-hydroxyphenyl | 18 | 17 | 16 |

| 4g | 3-Fluorophenyl | 15 | 14 | 13 |

| 4h | 3-Chlorophenyl | 17 | 16 | 15 |

| 4i | 3-Nitrophenyl | 19 | 18 | 17 |

| 4j | 3-Ethoxyphenyl | 14 | 13 | 12 |

| 4k | 2,4-Dichlorophenyl | 20 | 19 | 18 |

| Griseofulvin | - | 22 | 20 | 19 |

Concentration of test compounds: 50 µg/ml in DMF.

III. The Broader Context: 1-Indanones in Antimicrobial Research

The 1-indanone core is recognized for its broad spectrum of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial effects.[4][5] This versatility makes the 1-indanone scaffold a valuable starting point for the development of new therapeutic agents. While specific studies on this compound for antimicrobial applications are limited, the general reactivity of the indanone ring system allows for various chemical modifications that could lead to potent antimicrobial compounds.

Logical Workflow for Antimicrobial Drug Discovery with 1-Indanone Scaffolds

Conclusion

While direct experimental data on the use of this compound in the synthesis of antimicrobial compounds is not prominently featured in the current body of literature, the successful synthesis and promising antimicrobial activity of derivatives from the closely related 5,6-dimethoxy-1-indanone provide a strong rationale for its investigation. The protocols and data presented herein for the 5,6-dimethoxy analog offer a solid foundation for researchers to design and execute similar synthetic and screening strategies using this compound. The established biological significance of the 1-indanone scaffold further supports the potential of this compound class in the development of novel antimicrobial agents. Future research in this area would be valuable to expand the understanding and application of this compound in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Experimental Setup for the Oxidation of 5-Methoxyindan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the oxidation of 5-Methoxyindan-1-one to 5-Methoxy-1,2-indandione. This transformation is a key step in the synthesis of various compounds of interest in medicinal chemistry and materials science. The described methodology is based on the well-established Riley oxidation, which utilizes selenium dioxide as a potent and selective oxidizing agent for the α-methylene group of a ketone.

Reaction Overview

The oxidation of the α-methylene group adjacent to the carbonyl in this compound yields the corresponding 1,2-dione. Selenium dioxide (SeO₂) is a highly effective reagent for this transformation. The reaction is typically carried out in a suitable solvent, such as dioxane, with careful temperature control.

Reaction Scheme:

Caption: Experimental workflow for the oxidation of this compound.

Reaction Mechanism Pathway

Caption: Simplified signaling pathway of the Riley oxidation mechanism.

Application Notes and Protocols: 5-Methoxyindan-1-one in Material Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Methoxyindan-1-one in material science, focusing on its use as a versatile building block for the synthesis of novel organic materials. Detailed experimental protocols for the synthesis of a key monomer and its subsequent polymerization are provided, along with expected quantitative data and visualizations to guide researchers in this emerging field.

Introduction

This compound is a substituted indanone, a class of compounds recognized as valuable intermediates in organic synthesis. While traditionally explored for their biological activities, recent interest has shifted towards the utilization of indanone derivatives in the development of advanced materials. The rigid, planar structure of the indanone core, combined with the electron-donating methoxy group, makes this compound an attractive starting material for creating conjugated molecules and polymers with interesting optoelectronic and thermal properties.

These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as in the formulation of high-performance polymers with enhanced thermal stability. The primary route to unlocking the material science applications of this compound is through the modification of its ketone group, most commonly via the Knoevenagel condensation, to introduce new functionalities and extend conjugation.

Application 1: Synthesis of Electron-Accepting Monomers for Conjugated Polymers

This compound can be readily converted into an electron-accepting monomer through a Knoevenagel condensation reaction with active methylene compounds like malononitrile or ethyl cyanoacetate. The resulting vinylidene-substituted indanone possesses a strong electron-withdrawing group, making it a valuable building block for donor-acceptor (D-A) type conjugated polymers. These polymers are of significant interest in organic electronics due to their tunable band gaps and charge transport properties.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

This protocol describes the synthesis of 2-((5-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)malononitrile, a key monomer for subsequent polymerization.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.2 eq)

-

Piperidine (catalytic amount, ~0.1 eq) or basic ionic liquid (e.g., [bmIm]OH)

-

Ethanol or Toluene (solvent)

-

Glacial Acetic Acid (for neutralization, if using piperidine)

-

Dichloromethane (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (drying agent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add malononitrile (1.2 eq) to the solution and stir until it dissolves.

-

Add a catalytic amount of piperidine (~0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. If not, neutralize the catalyst by adding a few drops of glacial acetic acid.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield the pure monomer as a crystalline solid.

Expected Quantitative Data

The following table summarizes the expected data for the synthesized monomer, 2-((5-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)malononitrile.

| Property | Expected Value |

| Yield | 85-95% |

| Melting Point | 150-160 °C (decomposes) |

| Appearance | Yellow to orange crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.0 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 3.2-2.8 (m, 4H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190-185 (C=O), 165-160 (C=C(CN)₂), 160-155 (C-OCH₃), 135-110 (Ar-C), 115-110 (CN), 55.5 (OCH₃), 35-25 (CH₂) |

| FT-IR (KBr, cm⁻¹) | ~2220 (C≡N stretch), ~1700 (C=O stretch), ~1600 (C=C stretch) |

| UV-Vis (in CH₂Cl₂) | λ_max ≈ 350-400 nm |

Application 2: Synthesis of Thermally Stable Polymers

The indanone moiety can be incorporated into polymer backbones to enhance their thermal stability. The rigid structure of the indanone unit contributes to a higher glass transition temperature (Tg) and improved degradation temperature of the resulting polymer. While direct polymerization of this compound is not common, it can be derivatized to create bifunctional monomers suitable for polycondensation reactions.

Experimental Protocol: Synthesis of a Polyester Containing the 5-Methoxyindanone Moiety (Conceptual)

This protocol outlines a conceptual pathway for the synthesis of a polyester incorporating a diol derivative of this compound.

Step 1: Synthesis of a Diol Monomer from this compound

-

Reduction: Reduce the ketone group of this compound to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in methanol to form 5-methoxy-2,3-dihydro-1H-inden-1-ol.

-

Functionalization: Introduce a second hydroxyl group. This could be achieved through various synthetic routes, for example, by functionalizing the aromatic ring. A plausible, though multi-step, approach would involve bromination of the aromatic ring followed by a nucleophilic substitution with a protected diol and subsequent deprotection.

Step 2: Polycondensation

-

Monomers: Use the synthesized diol derived from this compound and a suitable diacid chloride (e.g., terephthaloyl chloride).

-

Reaction: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the diol monomer in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

-

Add an acid scavenger, such as pyridine or triethylamine.

-

Cool the solution in an ice bath and slowly add the diacid chloride.

-

Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours to increase the polymer chain length.

-

Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum.

Expected Quantitative Data for the Polymer

The following table presents expected properties for a polyester containing the 5-methoxyindanone moiety.

| Property | Expected Value |

| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol (by GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Glass Transition Temperature (Tg) | > 150 °C (by DSC) |

| Decomposition Temperature (Td) | > 350 °C (5% weight loss by TGA) |

| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF) |

Visualizations

Logical Relationship of this compound Applications

5-Methoxyindan-1-one: A Versatile Intermediate in the Synthesis of Neurologically Active Compounds

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindan-1-one is a key bicyclic ketone that serves as a pivotal intermediate in the organic synthesis of a variety of pharmacologically significant molecules. Its rigid indane scaffold, substituted with a methoxy group, provides a versatile platform for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of prominent neurologically active agents, including Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, and analogs of Indatraline, a non-selective monoamine reuptake inhibitor.

Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

The most common and effective method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. This reaction proceeds by cyclization of the carboxylic acid or its corresponding acyl chloride in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-(3-methoxyphenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). At 0 °C (ice bath), slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq). Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 3-(3-methoxyphenyl)propanoyl chloride.

-

Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.3 eq) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Quantitative Data: Synthesis of this compound

| Parameter | Value | Reference |

| Yield | Typically 70-85% | General literature procedures |

| Melting Point | 107-111 °C | [1] |

| Appearance | Light green-brownish crystalline powder | [2] |

| ¹H NMR (CDCl₃) | δ 7.66 (d, J=8.4 Hz, 1H), 6.90 (dd, J=8.4, 2.4 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 3.87 (s, 3H), 3.10 (t, J=6.0 Hz, 2H), 2.70 (t, J=6.0 Hz, 2H) | Spectroscopic database |

| ¹³C NMR (CDCl₃) | δ 205.8, 165.7, 156.0, 138.8, 126.5, 115.6, 109.4, 55.7, 36.5, 25.9 | Spectroscopic database |

| MS (EI) | m/z 162 (M⁺), 134, 105, 77 | Spectroscopic database |

Application in the Synthesis of Donepezil

5,6-Dimethoxyindan-1-one, a derivative of this compound, is a crucial precursor in the industrial synthesis of Donepezil. The key step involves a condensation reaction with N-benzyl-4-formylpiperidine followed by reduction.

Experimental Protocol: Synthesis of 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1H-inden-1-one (Donepezil Intermediate)

Materials:

-

5,6-dimethoxy-1-indanone

-

N-benzyl-4-formylpiperidine

-

Sodium hydroxide (NaOH)

-

Methanol

-

5% Acetic acid

Procedure:

-

Condensation: In a round-bottom flask under an inert atmosphere, dissolve 5,6-dimethoxy-1-indanone (19 g, 0.10 mol) in methanol (80 mL).[3]

-

Slowly add sodium hydroxide flakes (12.8 g, 0.32 mol) to the stirred solution.[3]

-

Add N-benzyl-4-formylpiperidine (20.2 g, 0.10 mol) to the reaction mixture.[3]

-

Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate; 1:1).[3]

-

Work-up: Upon completion, filter the solid that has formed. Wash the solid with 5% acetic acid and then with methanol.[3]

-

Dry the solid to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent like DMF.[3]

Experimental Protocol: Reduction to Donepezil

Materials:

-

2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1H-inden-1-one

-

Palladium on carbon (10% Pd/C) or Raney nickel

-

Methanol or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Methanesulfonic acid (if using Raney nickel)

Procedure:

-

Hydrogenation: In a hydrogenation apparatus, suspend the Donepezil intermediate and the catalyst (e.g., 10% Pd/C) in a suitable solvent like methanol or THF.

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain Donepezil free base.

-

The free base can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ethanol or ethyl acetate.

Quantitative Data: Synthesis of Donepezil

| Step | Intermediate/Product | Reagents & Conditions | Yield | Reference |

| 1 | 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1H-inden-1-one | 5,6-dimethoxy-1-indanone, N-benzyl-4-formylpiperidine, NaOH, Methanol, RT, 3h | ~90% | [3] |